![molecular formula C21H12BrNO4 B2934935 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate CAS No. 622366-50-1](/img/structure/B2934935.png)
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate
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Description
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Coordination Chemistry and Ligand Behavior
- The study by Hökelek et al. (2009) discusses a zinc(II) complex incorporating bromobenzoate and diethylnicotinamide ligands, demonstrating the utility of such components in forming coordination polymers with specific geometric arrangements. This research could imply potential applications in designing materials with desired properties based on similar benzofuran and pyridyl derivatives (Hökelek et al., 2009).
Synthesis of Complex Organic Structures
- Khan, Lal, and Basha (2013) reported on the regio- and diastereoselective synthesis of trans-2,3-dihydrofuran derivatives, demonstrating a method that might be adaptable for synthesizing compounds with complex structures similar to the target compound, showcasing the versatility of pyridinium ylides in organic synthesis (Khan et al., 2013).
Photocatalytic Applications and Sensing
- Feilong Hu et al. (2015) explored a Zn(II) coordination polymer's synthesis, structure, and its applications in luminescence sensing and dye adsorption, suggesting how structurally similar compounds might be used in sensing and environmental cleanup applications (Hu et al., 2015).
Antimicrobial and Antitumor Studies
- The research by Xun-Zhong et al. (2020) on zinc(II) complexes with pyridine thiazole derivatives highlights their antimicrobial and antitumor activity, providing a foundation for the development of new materials based on benzofuran and pyridyl derivatives for biomedical applications (Xun-Zhong et al., 2020).
Organic Synthesis and Polymerization
- Tsukahara, Swenson, and Jordan (1997) discussed the synthesis of zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands, indicating the potential use of pyridyl-based ligands in catalysis and polymerization chemistry, which might relate to the synthesis and manipulation of compounds like "(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate" (Tsukahara et al., 1997).
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXWVIOCRCAKBY-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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